3-Acetyl-5,5-dimethylfuran-2(5H)-one
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Overview
Description
2(5H)-Furanone,3-acetyl-5,5-dimethyl- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-furanone,3-acetyl-5,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline, dialkyl acetylenedicarboxylate, and aromatic aldehydes using nanosilica-tethered polyhedral oligomeric silsesquioxanes as a catalyst under ultrasonic irradiations . Another method involves the use of HY Zeolite nano-powder as an efficient catalyst for the three-component reaction of aromatic amines, aldehydes, and acetylenic esters .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as recyclable catalysts and environmentally benign solvents, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Furanone,3-acetyl-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as maleic acid and formic acid.
Nucleophilic Addition: It can participate in nucleophilic addition reactions, forming various substituted derivatives.
Diels-Alder Reaction: This compound can undergo Diels-Alder reactions with dienes to form cycloaddition products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like polymer-based sulfonic acid.
Nucleophilic Addition: Reagents such as amines and CH-acids.
Diels-Alder Reaction: Typically involves dienes under thermal or catalytic conditions.
Major Products: The major products formed from these reactions include various substituted furanones, maleic acid, and other cycloaddition products.
Scientific Research Applications
2(5H)-Furanone,3-acetyl-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2(5H)-furanone,3-acetyl-5,5-dimethyl- involves its interaction with various molecular targets. It can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial motility . This compound may also interact with specific enzymes and receptors, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
5-Hydroxy-2(5H)-furanone: Shares similar structural features but differs in its hydroxyl group, leading to different reactivity and applications.
2(5H)-Furanone: The parent compound, which lacks the acetyl and dimethyl groups, resulting in different chemical properties and uses.
Uniqueness: 2(5H)-Furanone,3-acetyl-5,5-dimethyl- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
51716-57-5 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3-acetyl-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-4-8(2,3)11-7(6)10/h4H,1-3H3 |
InChI Key |
OKPQFKJZOWSOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(OC1=O)(C)C |
Origin of Product |
United States |
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